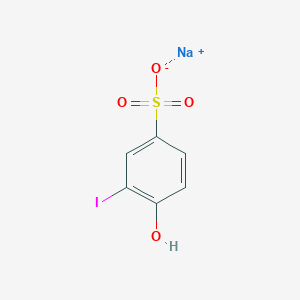

4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-hydroxy-3-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIUSOXAHUMQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635629 | |

| Record name | Sodium 4-hydroxy-3-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121208-93-3 | |

| Record name | Sodium 4-hydroxy-3-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt CAS 121208-93-3 properties

An In-depth Technical Guide to 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS No. 121208-93-3), a halogenated aromatic sulfonate of significant interest in various scientific and industrial domains. This document delineates its chemical and physical properties, established synthesis methodologies, and key applications. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, highlighting the compound's role as a versatile chemical intermediate and a precursor for specialized molecules.

Core Chemical Identity and Physicochemical Properties

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organosulfur compound characterized by a benzene ring functionalized with a hydroxyl (-OH) group at the 4-position, an iodine atom at the 3-position, and a sodium sulfonate (-SO₃Na) group at the 1-position.[1] This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in targeted synthesis.

The hydroxyl group can act as a hydrogen bond donor, the iodine atom can participate in electrophilic substitution reactions, and the highly polar sulfonate group confers significant water solubility.[1]

Table 1: Physicochemical Properties of Sodium 4-hydroxy-3-iodobenzenesulfonate

| Property | Value | Source(s) |

| IUPAC Name | sodium;4-hydroxy-3-iodobenzenesulfonate | [1] |

| CAS Number | 121208-93-3 | [1][2] |

| Molecular Formula | C₆H₄INaO₄S | [1] |

| Molecular Weight | 322.06 g/mol | (Calculated) |

| Appearance | Off-White Solid | [2] |

| Melting Point | >300°C (decomposes) | [2] |

| Solubility | Soluble in Water, DMSO, Methanol | [1][2] |

| Storage Conditions | -20°C Freezer | [2] |

| Predicted Density | 2.261 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -0.50 ± 0.50 | [2] |

Note on Molecular Weight: Discrepancies exist across supplier data. The value of 322.06 g/mol is calculated based on the molecular formula C₆H₄INaO₄S and is considered the most accurate.

Synthesis and Manufacturing Principles

The synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is a multi-step process that leverages fundamental aromatic chemistry reactions. The most common laboratory and industrial pathway involves the sequential functionalization of phenol.

The causality behind this sequence is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The sulfonate group, while deactivating, is a meta-director. By controlling the reaction sequence, high regioselectivity can be achieved.

Caption: General synthesis workflow for CAS 121208-93-3.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative synthesis; optimizations may be required based on specific laboratory conditions and desired purity.

Step 1: Sulfonation of Phenol

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle.

-

Reagents: Carefully add concentrated sulfuric acid to phenol in the flask. The sulfonation of phenol initially produces a mixture of ortho and para isomers.[3]

-

Heating: Heat the reaction mixture to approximately 100–120°C.[1] To drive the reaction towards the thermodynamically more stable para-isomer, the mixture is typically heated for several hours.[3] This step can achieve a yield of over 85% for 4-hydroxybenzenesulfonic acid.[1]

-

Work-up: Cool the reaction mixture and carefully dilute with cold water. The product, 4-hydroxybenzenesulfonic acid, can be isolated, though residual sulfuric acid must be neutralized before proceeding.[1]

Step 2: Regioselective Iodination

-

pH Control: Dissolve the 4-hydroxybenzenesulfonic acid from Step 1 in an appropriate aqueous buffer and adjust the pH to a controlled range of approximately 5-7. This is critical to prevent over-iodination and other side reactions.[1]

-

Iodinating Agent: Slowly add a suitable iodinating agent, such as iodine monochloride (ICl), to the solution while maintaining the temperature and pH. The sulfonic acid group at position 1 and the hydroxyl group at position 4 direct the iodine to an ortho position relative to the hydroxyl group (position 3).[1]

-

Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, the acidic product, 4-hydroxy-3-iodobenzenesulfonic acid, can be isolated through precipitation or extraction.

Step 3: Neutralization to the Sodium Salt

-

Reaction: Dissolve the purified acid from Step 2 in water.

-

Titration: Slowly add a stoichiometric amount of sodium hydroxide (NaOH) solution at room temperature (25°C) while monitoring the pH.[1]

-

Isolation: The final sodium salt is typically isolated by removing the solvent (water) via rotary evaporation or by crystallization, followed by vacuum filtration to yield a hygroscopic powder.[1] Purity can be assessed using HPLC and spectroscopic methods.

Key Applications in Scientific and Industrial Contexts

The utility of this compound stems from its trifunctional nature, providing multiple reaction sites for further chemical elaboration.

Caption: Key application areas for CAS 121208-93-3.

Organic Synthesis

Sodium 4-hydroxy-3-iodobenzenesulfonate serves as a key intermediate.[1] Its functional groups allow for a wide range of transformations:

-

Nucleophilic Aromatic Substitution: The iodine atom can be replaced by various nucleophiles.

-

Cross-Coupling Reactions: The C-I bond is a classic handle for Suzuki, Heck, and Sonogashira coupling reactions to form new carbon-carbon bonds.

-

Etherification: The phenolic hydroxyl group can be readily converted into an ether.

Biological Research and Medicinal Chemistry

In biological contexts, the compound is primarily used as a precursor for more complex molecules.[1]

-

Radiolabeling: The stable iodine atom can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers for diagnostic imaging (SPECT, PET) and biomedical research.[1]

-

Pharmacophore Scaffolding: While direct biological activity data for this specific molecule is scarce, its structural motifs are of interest. The iodinated phenol structure is present in various biologically active molecules, and its ability to interact with proteins like human serum albumin is a key consideration in drug design.[1]

Industrial Applications

The compound is employed in the manufacturing of specialty chemicals, particularly dyes and pigments.[1] The presence of the sulfonate group enhances water solubility, which is crucial for dye application processes, while the overall structure can be incorporated into larger chromophores to improve properties like color stability and lightfastness.[1]

Safety, Handling, and Storage

Table 2: Recommended Safety and Handling Precautions

| Precaution Category | Recommendation | Rationale / Associated Hazards |

| Personal Protective\nEquipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | Potential for skin and serious eye irritation/damage.[4][5] |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood. | Avoid inhalation of dust or aerosols. May cause respiratory irritation.[4] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. | Prevents accidental ingestion and skin contact.[4] |

| First Aid (Eyes) | Immediately flush with water for several minutes. Seek medical attention. | Based on related compounds, can cause serious eye irritation.[4] |

| First Aid (Skin) | Wash with plenty of soap and water. Seek medical attention if irritation occurs. | May cause skin irritation.[4] Acidic precursors are corrosive.[5] |

| First Aid (Inhalation) | Move to fresh air. Seek medical attention if breathing is difficult. | May cause respiratory irritation.[4] |

| Storage | Store in a tightly sealed container in a freezer at -20°C.[2] | Protects from moisture (hygroscopic) and ensures long-term stability. |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Standard precaution for phenols and sulfonic acids/salts.[6] |

Conclusion

4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is a highly functionalized aromatic compound with established utility as a chemical intermediate. Its straightforward, though precision-demanding, synthesis provides access to a versatile scaffold for applications ranging from the development of novel dyes to the synthesis of radiolabeled probes for biomedical imaging. A thorough understanding of its properties and adherence to stringent safety protocols based on related structures are paramount for its effective and safe utilization in research and development.

References

- Current time information in Singapore. (n.d.). Google.

- 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3. (n.d.). Benchchem.

- US Patent 6,218,555 B1. (2001). Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof. Google Patents.

- Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). NIH PMC.

- 2-IODOBENZENESULFONIC ACID 63059-25-6 wiki. (n.d.). Guidechem.

- Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. (n.d.). PubChem.

- 121208-93-3 (this compound) Product Description. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Sodium 4-hydroxybenzenesulfonate dihydrate. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - 2-Iodobenzenesulfonic Acid Hydrate. (n.d.). TCI Chemicals.

- US Patent Application 20110046412A1. (2011). Sulfonation of Polyhydroxyaromatics. Google Patents.

- Benzenesulfonic acid, 4-hydroxy-, sodium salt (1:?) Safety Data Sheets. (n.d.). Echemi.

- SAFETY DATA SHEET - 4-Hydroxybenzenesulfonic acid. (n.d.). Fisher Scientific.

- Sodium 4-fluorobenzoate | CAS#:499-90-1. (n.d.). Chemsrc.

- 4-iodobenzenesulfonic Acid | C6H5IO3S | CID 211026. (n.d.). PubChem.

- Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech. (n.d.). Cole-Parmer.

- Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate. (n.d.). ResearchGate.

Sources

- 1. This compound | 121208-93-3 | Benchchem [benchchem.com]

- 2. 121208-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

physicochemical properties of sodium 4-hydroxy-3-iodobenzenesulfonate

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-hydroxy-3-iodobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatility

Sodium 4-hydroxy-3-iodobenzenesulfonate is an organoiodine compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a hydroxyl group, a sulfonic acid sodium salt, and an iodine atom on a benzene ring, confers a distinct set of physicochemical properties. This guide provides a comprehensive exploration of these properties, offering both foundational data and practical experimental protocols for its characterization. Understanding these core characteristics is paramount for its application as a versatile chemical intermediate, a precursor in radiolabeling for advanced imaging techniques, and a subject of investigation for potential therapeutic activities.[1]

The sulfonate group is a key feature, enhancing the compound's solubility in aqueous environments, which is crucial for many biological applications.[1] Meanwhile, the hydroxyl and iodine functional groups provide reactive sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[1]

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: Sodium 4-hydroxy-3-iodobenzenesulfonate[1]

-

Molecular Formula: C₆H₄INaO₄S

-

Molecular Weight: 322.06 g/mol (Calculated)

A Note on Molecular Weight: There are inconsistencies across various databases regarding the molecular weight of this compound. The value of 322.06 g/mol is calculated based on the accepted molecular structure of the anhydrous sodium salt (C₆H₄INaO₄S). Other reported values may correspond to different salt forms, hydrates, or related non-iodinated structures.

Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity and interactions.

Caption: 2D structure of Sodium 4-hydroxy-3-iodobenzenesulfonate.

Part 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. This compound is typically an off-white solid at room temperature.[2]

Data Summary Table

| Property | Value | Source |

| Physical Form | Solid, Off-White | ChemicalBook[2] |

| Melting Point | >300°C (decomposes) | ChemicalBook[2] |

| Density (Predicted) | 2.261 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -0.50 ± 0.50 (for sulfonic acid) | ChemicalBook[2] |

| Solubility | Soluble in Water, DMSO, Methanol | Benchchem, ChemicalBook[1][2] |

The high melting point, accompanied by decomposition, is characteristic of ionic organic salts. The predicted low pKa of the parent sulfonic acid indicates that it is a strong acid, existing almost entirely in its ionized sulfonate form at physiological pH.

Part 3: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Expected Spectroscopic Features

| Technique | Feature | Expected Wavenumber/Shift | Rationale |

| FT-IR | O-H Stretch (hydroxyl) | ~3400 cm⁻¹ | Confirms the presence of the hydroxyl group.[1] |

| S=O Stretch (sulfonate) | ~1200–1050 cm⁻¹ | Characteristic strong absorptions for the sulfonate group.[1] | |

| ¹H NMR | Aromatic Protons | Varies | The iodine atom exerts a deshielding effect on adjacent protons, causing a downfield shift.[1] |

| UV-Vis | λmax (in H₂O) | ~290 nm | Indicates the electronic transitions within the aromatic system.[1] |

Part 4: Experimental Protocols & Methodologies

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. Here, we detail methodologies for key characterization experiments.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining the solubility of a compound. It establishes equilibrium between the solid-state compound and a saturated aqueous solution, providing a thermodynamically stable and reproducible measurement. The sulfonate group is expected to confer high water solubility.[1]

Methodology:

-

Preparation: Add an excess amount of sodium 4-hydroxy-3-iodobenzenesulfonate to a known volume of deionized water in a sealed, Erlenmeyer flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) using an orbital shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flask to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Filter the sample through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Quantification: Dilute the filtered sample with a known volume of deionized water. Analyze the concentration of the compound using UV-Vis spectrophotometry, measuring the absorbance at its λmax (~290 nm) and calculating the concentration against a pre-established calibration curve.

-

Validation: The experiment should be performed in triplicate to ensure the precision of the results. The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Caption: Workflow for aqueous solubility determination.

Protocol 2: Spectroscopic Characterization (FT-IR)

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for structural confirmation. This protocol validates the presence of the key hydroxyl and sulfonate moieties.[1]

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption peaks, paying close attention to the broad O-H stretch around 3400 cm⁻¹ and the strong S=O stretches between 1200-1050 cm⁻¹.[1]

Part 5: Synthesis Overview and Purification

The compound is typically prepared through the sequential functionalization of a benzene-ring precursor.[1]

Illustrative Synthesis Pathway

A common laboratory-scale synthesis involves the sulfonation of 3-iodophenol.[1]

Causality: This route leverages the directing effects of the hydroxyl group on the phenol ring to guide the sulfonation to the para position. Subsequent neutralization with a sodium base yields the final salt.

Caption: A representative synthesis route.

Purification: Recrystallization

Trustworthiness: Recrystallization is a robust self-validating purification technique. It relies on the principle that the desired compound is less soluble in a given solvent at lower temperatures than at higher temperatures, while impurities remain dissolved. The formation of a well-defined crystalline structure upon cooling inherently excludes impurities, ensuring a high-purity final product.

Methodology:

-

Dissolve the crude product in a minimum amount of hot water.[3]

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any remaining soluble impurities.

-

Dry the crystals under vacuum.

Part 6: Applications and Biological Context

The unique combination of functional groups makes this compound a valuable asset in several scientific domains.

-

Organic Synthesis: It serves as a versatile starting material for introducing the iodinated phenolsulfonate moiety into larger, more complex molecules.[1]

-

Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I). This makes the compound a critical precursor for developing radiolabeled tracers for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1]

-

Anticancer Research: In vitro studies have indicated that sodium 4-hydroxy-3-iodobenzenesulfonate can inhibit the proliferation of certain cancer cell lines, such as K562 leukemia cells, suggesting potential for further investigation as a therapeutic agent.[1]

References

-

Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Navigating the Solubility Landscape of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt, a key intermediate in various chemical and pharmaceutical applications. Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, formulation, and biological studies. This document synthesizes available data, explores the underlying physicochemical principles governing its solubility, and provides a detailed experimental protocol for determining its solubility profile.

Introduction: Unveiling a Versatile Moiety

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (CAS No. 121208-93-3) is a substituted aromatic sulfonic acid salt with significant potential in organic synthesis and pharmaceutical development.[1] Its molecular structure, featuring a hydrophilic sulfonate group, a hydroxyl group capable of hydrogen bonding, and a lipophilic iodinated benzene ring, imparts a unique solubility profile that is highly dependent on the solvent environment. The interplay of these functional groups dictates its behavior in both aqueous and organic media, making a thorough understanding of its solubility a prerequisite for its rational application.

The sulfonate group generally confers high water solubility to organic molecules.[2] However, the presence of the bulky iodine atom and the aromatic ring introduces lipophilic character, which can influence its solubility in organic solvents.[1] This guide aims to provide a detailed exploration of these characteristics to aid researchers in optimizing reaction conditions, developing suitable formulations, and interpreting biological data.

Physicochemical Properties of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt:

| Property | Value | Source |

| Molecular Formula | C₆H₄INaO₄S | [3] |

| Molecular Weight | 322.05 g/mol | [3] |

| Appearance | Off-White Solid | [3] |

| Melting Point | >300°C (decomposes) | [3] |

| Predicted pKa | -0.50 ± 0.50 | [3] |

The Dichotomy of Solubility: Aqueous vs. Organic Solvents

The solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a tale of two domains: high solubility in polar protic solvents like water and varying degrees of solubility in organic media.

Aqueous Solubility

As a sodium salt of a strong acid (sulfonic acid), this compound is readily soluble in water.[1] The ionic nature of the sodium sulfonate group leads to strong ion-dipole interactions with water molecules, facilitating its dissolution.

Solubility in Organic Solvents: A Spectrum of Affinities

The solubility in organic solvents is more nuanced and is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and dielectric constant of the solvent play crucial roles in determining the extent to which 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt will dissolve.

Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Soluble | [3] |

| Water | Soluble | [1][3] |

| Ethanol | Pre-experiment tests advised | [1] |

| Acetone | Pre-experiment tests advised | [1] |

Discussion of Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and sulfonate groups of the solute, and their polar nature can solvate the sodium cation. Therefore, moderate to good solubility is expected. For a related compound, sodium benzenesulfonate, it is soluble in ethanol.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO are highly polar and can effectively solvate the sodium cation. While they cannot act as hydrogen bond donors, their high polarity is generally sufficient to dissolve many organic salts. The available data confirms the solubility of the target compound in DMSO.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the sodium sulfonate group, the compound is expected to have very low solubility in nonpolar solvents. The large difference in polarity between the solute and the solvent results in weak solute-solvent interactions.

It is important to note that while qualitative data provides a useful starting point, quantitative measurements are essential for many applications. The following section details a robust protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Quantifying Solubility with Precision

The following is a detailed, self-validating protocol for determining the thermodynamic solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in various organic solvents. This method is based on the principle of reaching equilibrium between the solid and dissolved solute, followed by quantification of the dissolved portion.

Materials and Equipment

-

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (as a solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, tetrahydrofuran, etc.) of high purity

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt. A reverse-phase C18 column is often suitable for this type of compound.[6][7] The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Prepare a series of calibration standards of known concentrations of the compound.

-

Inject the prepared sample and the calibration standards into the HPLC system.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation and Causality

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

-

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable quantification.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a complex interplay of various factors. Understanding these factors provides a predictive framework for its behavior in different solvent systems.

Figure 1. Key factors influencing the solubility of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Conclusion: A Guide for Practical Application

The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. By understanding the factors that govern its solubility, scientists and drug development professionals can make informed decisions regarding reaction optimization, formulation design, and the interpretation of experimental results, ultimately unlocking the full potential of this versatile chemical intermediate.

References

-

Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. Retrieved January 24, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 24, 2026, from [Link]

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 24, 2026, from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Sodium benzenesulfonate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

4-Hydroxybenzenesulfonic acid - analysis. (n.d.). Analytice. Retrieved January 24, 2026, from [Link]

-

Sodium benzenesulfonate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 24, 2026, from [Link]

-

Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. (2022, March 13). arXiv. Retrieved January 24, 2026, from [Link]

-

Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022, June 2). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate. (2025, August 9). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

Lignosulfonate Salt Tolerance and the Effect on Emulsion Stability. (2020, June 17). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Ethanol-induced dose dumping from sodium alginate matrix tablets: Investigation of the effects of medium viscosity and pH. (2023, February 5). PubMed. Retrieved January 24, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 24, 2026, from [Link]

-

(PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 24, 2026, from [Link]

-

HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 24, 2026, from [Link]

-

THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES. (n.d.). SciELO Colombia. Retrieved January 24, 2026, from [Link]

-

The Solubility Parameters of Ionic Liquids. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

-

(PDF) Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2025, October 14). ResearchGate. Retrieved January 24, 2026, from [Link]_

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved January 24, 2026, from [Link]

-

Sodium Benzenesulfonate. (n.d.). ChemBK. Retrieved January 24, 2026, from [Link]

-

Exploring the Chemical Intermediate: Sodium Benzenesulfonate's Role in Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3 | Benchchem [benchchem.com]

- 2. Sodium sulfonate chemical - GREEN AGROCHEM [greenagrochem.com]

- 3. 121208-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. longdom.org [longdom.org]

- 7. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]

A Guide to the Spectral Analysis of Sodium 4-Hydroxy-3-iodobenzenesulfonate

This technical guide provides a detailed exploration of the spectral characteristics of sodium 4-hydroxy-3-iodobenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We will delve into the principles behind spectral interpretation, offering predictive insights into the data based on the molecule's unique structure.

Introduction to Sodium 4-Hydroxy-3-iodobenzenesulfonate

Sodium 4-hydroxy-3-iodobenzenesulfonate is an aromatic organic compound with the molecular formula C₆H₄INaO₄S.[1] Its structure, featuring a benzene ring substituted with hydroxyl, iodo, and sulfonate groups, gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

The strategic placement of an iodine atom, a hydroxyl group, and a sulfonic acid salt on the benzene ring makes this molecule an interesting candidate for pharmaceutical and materials science applications. Spectroscopic analysis is the cornerstone of its characterization, providing unequivocal evidence of its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For sodium 4-hydroxy-3-iodobenzenesulfonate, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene ring—with substituents at positions 1, 3, and 4—results in a characteristic splitting pattern for the three remaining aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of sodium 4-hydroxy-3-iodobenzenesulfonate in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the compound's salt nature.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. The spectral width should be set to cover the range of approximately 0-12 ppm.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Interpretation and Causality:

The electronic effects of the substituents determine the chemical shifts of the aromatic protons.

-

The hydroxyl group (-OH) is a strong activating group, donating electron density via resonance and shielding the ortho and para protons.

-

The sulfonate group (-SO₃⁻) is a deactivating group, withdrawing electron density and deshielding the aromatic protons.

-

The iodine atom (-I) is a deactivating group due to its inductive effect but can donate electron density through resonance, leading to a complex influence on the chemical shifts.

Based on these principles and data from analogous compounds, the following ¹H NMR signals are predicted:

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet | ~ 2.0 - 2.5 | H-2 | This proton is ortho to the electron-withdrawing sulfonate group and meta to the hydroxyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~ 7.3 - 7.5 | Doublet of doublets | J(ortho) ~ 8.5, J(meta) ~ 2.0 - 2.5 | H-6 | This proton is ortho to the hydroxyl group and meta to the sulfonate group. It will be shifted upfield relative to H-2 but downfield from a standard benzene ring. It is split by both H-2 (meta coupling) and H-5 (ortho coupling). |

| ~ 6.9 - 7.1 | Doublet | ~ 8.5 | H-5 | This proton is ortho to the hydroxyl group and meta to the iodine atom, resulting in the most upfield shift among the aromatic protons. It will appear as a doublet due to ortho coupling with H-6. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 100 MHz or higher spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Interpretation and Causality:

The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the attached substituents.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-4 | The carbon atom attached to the hydroxyl group is significantly deshielded and will appear furthest downfield among the protonated carbons. |

| ~ 140 - 145 | C-1 | The carbon bearing the sulfonate group will be deshielded due to the electron-withdrawing nature of the group. |

| ~ 135 - 140 | C-2 | This carbon is adjacent to both the sulfonate and iodo groups, leading to a downfield shift. |

| ~ 130 - 135 | C-6 | This carbon is ortho to the hydroxyl group and meta to the sulfonate group. |

| ~ 115 - 120 | C-5 | Ortho to the hydroxyl group, this carbon will be shielded relative to the other aromatic carbons. |

| ~ 85 - 90 | C-3 | The carbon atom directly bonded to the heavy iodine atom will experience a significant upfield shift due to the "heavy atom effect". |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of sodium 4-hydroxy-3-iodobenzenesulfonate is expected to show characteristic absorption bands for the hydroxyl, sulfonate, and aromatic moieties.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Interpretation and Causality:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is due to intermolecular hydrogen bonding.[2] |

| 1500 - 1600 | C=C stretch | Aromatic ring | These absorptions are characteristic of the benzene ring.[2] |

| ~ 1200 and ~ 1050 | S=O asymmetric and symmetric stretch | Sulfonate (-SO₃⁻) | These are strong and characteristic absorptions for sulfonate salts.[1] |

| ~ 1100 | C-O stretch | Phenolic C-O | This stretch is typical for phenols. |

| Below 800 | C-I stretch | Carbon-Iodine bond | The C-I bond vibration is expected in the far-infrared region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For a non-volatile salt like sodium 4-hydroxy-3-iodobenzenesulfonate, an ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent mixture such as water/methanol or water/acetonitrile.

-

Instrument Setup: Introduce the sample solution into an ESI mass spectrometer. The analysis can be performed in either positive or negative ion mode. Negative ion mode is often preferred for sulfonated compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Processing: The resulting spectrum will show the mass-to-charge ratio of the ions generated.

Interpretation and Predicted Fragmentation:

In negative ion mode, the parent ion is expected at m/z 299, corresponding to the [M-Na]⁻ anion (C₆H₄IO₄S⁻). The fragmentation of this ion can provide further structural confirmation. Aromatic sulfonates are known to fragment through the loss of SO₂ or SO₃.[3][4]

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of the [M-Na]⁻ ion.

-

Parent Ion [M-Na]⁻ (m/z 299): The deprotonated molecule.

-

Fragment at m/z 235: Loss of sulfur dioxide (SO₂) from the parent ion.

-

Fragment at m/z 219: Loss of sulfur trioxide (SO₃) from the parent ion, a common fragmentation pathway for aromatic sulfonates.[3]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive characterization of sodium 4-hydroxy-3-iodobenzenesulfonate. While this guide is based on predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures, it serves as a robust framework for interpreting experimental data. The detailed protocols and expected spectral features outlined herein will aid researchers in the unequivocal identification and quality assessment of this compound, facilitating its application in scientific and developmental endeavors.

References

-

SciELO. (2024, May 15). Article. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. Retrieved January 24, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. Retrieved January 24, 2026, from [Link]

-

Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved January 24, 2026, from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved January 24, 2026, from [Link]

-

PMC - NIH. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS).... Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Retrieved January 24, 2026, from [Link]

-

YouTube. (2023, January 13). Sulfonation of Aromatic Compounds. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 24, 2026, from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

-

SpectraBase. (n.d.). 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR]. Retrieved January 24, 2026, from [Link]

-

YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved January 24, 2026, from [Link]

Sources

An Investigative Guide to the Potential Biological Activities of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3). Given the limited direct research on this specific molecule, this document adopts a structure-activity relationship (SAR) approach to hypothesize its pharmacological profile. By examining the well-documented activities of its core functional motifs—iodinated phenols, benzenesulfonates, and organoiodine compounds—we propose a focused research framework for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating experimental protocols and the scientific rationale necessary to explore the therapeutic promise of this compound.

Introduction and Molecular Profile

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organoiodine compound characterized by a phenolic ring substituted with both an iodine atom and a sulfonic acid group.[1] Its chemical structure suggests a molecule with significant potential for biological interaction. The hydroxyl and sulfonate groups confer aqueous solubility, while the iodinated phenol moiety is a well-established pharmacophore.[1]

Table 1: Physicochemical Properties of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

| Property | Value | Source |

| CAS Number | 121208-93-3 | [1][2][] |

| Molecular Formula | C₆H₄INaO₄S | [1] |

| Appearance | Off-White Solid | [2][] |

| Melting Point | >300°C (decomposes) | [2] |

| Solubility | Soluble in DMSO, Methanol, Water | [2] |

The biological activity is likely derived from the interplay of its functional groups. The hydroxyl group can participate in hydrogen bonding, the iodine atom can engage in halogen bonding and electrophilic interactions, and the sulfonate group enhances bioavailability in aqueous systems.[1] This guide will explore the most probable biological activities stemming from this unique chemical architecture.

Hypothesized Biological Activity I: Broad-Spectrum Antimicrobial Action

Scientific Rationale: The presence of an iodine atom on a phenolic ring is strongly indicative of potential antimicrobial properties. Iodine itself is a potent, broad-spectrum antimicrobial agent that microorganisms have not developed resistance to.[4] Its mechanism involves the oxidation of key microbial structures, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[4][5][6] Furthermore, studies on iodinated phenolic compounds, such as iodinated gallic acid, have demonstrated significant bacteriostatic and anti-virulence action against pathogens like Staphylococcus aureus.[7] The benzenesulfonate moiety is also found in various compounds with documented antibacterial and antifungal properties.[8][9]

Proposed Mechanism of Antimicrobial Action

The primary mechanism is hypothesized to be the disruption of microbial cell integrity and metabolic function. The compound may act as a carrier, delivering iodine into the cell, where it can exert its potent oxidative effects.

Caption: Hypothesized antimicrobial mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible microbial growth.

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in sterile deionized water. Filter-sterilize through a 0.22 µm filter.

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.

-

Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.5, then dilute to a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in MHB, ranging from 512 µg/mL to 1 µg/mL.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration where no visible turbidity is observed. The experiment should be performed in triplicate for statistical validity.

Hypothesized Biological Activity II: Anti-Inflammatory Effects

Scientific Rationale: Benzenesulfonic acid derivatives and sulfonamides are foundational structures for a wide array of anti-inflammatory drugs.[9] Many non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors feature this chemical scaffold. Additionally, compounds structurally related to the 4-hydroxy-benzene moiety, such as 4-hydroxycoumarin derivatives, exhibit significant anti-inflammatory activities.[10] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2.

-

Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

-

Compound Preparation: Prepare a dilution series of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in the provided assay buffer.

-

Assay Procedure (96-well plate format): a. To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme. b. Add 10 µL of the test compound at various concentrations (or a known inhibitor like celecoxib for control). c. Incubate for 15 minutes at 25°C. d. Initiate the reaction by adding 10 µL of arachidonic acid. e. Incubate for 2 minutes at 25°C. f. Terminate the reaction and develop the color according to the kit manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Caption: Experimental workflow for the COX inhibition assay.

Hypothesized Biological Activity III: Anticancer Properties

Scientific Rationale: Aromatic sulfonates have recently emerged as a novel scaffold for anticancer drug design.[11] Certain quinazoline sulfonates have demonstrated submicromolar activity against various cancer cell lines, including leukemia, colon cancer, and glioblastoma, by inducing G2/M cell cycle arrest.[11] The benzenesulfonate structure is versatile and can be modified to create inhibitors for specific enzymes or modulators of cellular pathways crucial for cancer cell proliferation.[12]

Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

-

Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Table 2: Summary of Proposed Investigations

| Hypothesized Activity | Key Structural Motif | Proposed Assay | Primary Endpoint |

| Antimicrobial | Iodinated Phenol | Minimum Inhibitory Concentration (MIC) | Lowest concentration inhibiting growth (µg/mL) |

| Anti-inflammatory | Benzenesulfonate | Cyclooxygenase (COX) Inhibition Assay | IC₅₀ for COX-1 and COX-2 enzymes (µM) |

| Anticancer | Aromatic Sulfonate | MTT Cell Viability Assay | IC₅₀ for various cancer cell lines (µM) |

Conclusion and Future Directions

While direct evidence for the biological activity of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is not yet available in the public domain, a thorough analysis of its structural components provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The experimental protocols detailed in this guide offer a clear, robust, and scientifically-grounded framework for elucidating the pharmacological profile of this promising compound. Successful validation of these hypothesized activities could position this molecule as a novel scaffold for the development of future therapeutics.

References

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. Available at: [Link]

-

Important iodinated phenolic compounds | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - MDPI. Available at: [Link]

-

Antimicrobial potential of iodine-containing substances and materials - ResearchGate. Available at: [Link]

-

Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Available at: [Link]

-

Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH. Available at: [Link]

-

Iodination of phenol. Available at: [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]

-

“Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC - NIH. Available at: [Link]

-

Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed. Available at: [Link]

-

The bioactivity of benzenesulfonyl hydrazones: A short review - ResearchGate. Available at: [Link]

-

A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. Available at: [Link]

-

Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PubMed Central. Available at: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. Available at: [Link]

-

The Pharmaceutical Significance of Benzenesulfonic Acid Derivatives. Available at: [Link]

-

Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes - ResearchGate. Available at: [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed. Available at: [Link]

-

A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. Available at: [Link]

-

Antimicrobial Activity of Natural Compounds - Encyclopedia.pub. Available at: [Link]

-

Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem - NIH. Available at: [Link]

-

4-hydroxy-3-(125I)iodobenzenesulfonic acid | C6H5IO4S | CID 9797129 - PubChem. Available at: [Link]

Sources

- 1. 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3 | Benchchem [benchchem.com]

- 2. 121208-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 10. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Unlocking the Potential of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt: A Technical Guide to Novel Research Frontiers

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide, moving beyond established knowledge to illuminate promising, unexplored research avenues for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. As Senior Application Scientists, our goal is to not only present what is known but to strategically map out what could be, providing a robust framework for future innovation.

Foundational Understanding: The Molecular Canvas

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a multifaceted molecule, presenting a unique combination of functional groups that are ripe for scientific exploration. Its aromatic core is adorned with a hydroxyl group, an iodine atom, and a sulfonic acid sodium salt, each contributing to its distinct chemical personality.

| Property | Value | Source |

| Molecular Formula | C₆H₄INaO₄S | |

| Molecular Weight | 322.05 g/mol | |

| CAS Number | 121208-93-3 | |

| Appearance | Off-white solid | |

| Solubility | Soluble in water, DMSO, Methanol |

The hydroxyl group offers a site for hydrogen bonding and potential coordination with metals. The iodine atom, a heavy halogen, can participate in halogen bonding and provides a handle for radiolabeling. The highly polar sulfonic acid group ensures aqueous solubility, a crucial attribute for many biological and material science applications.

Charting New Territories: Potential Research Areas

While currently utilized as a versatile building block in organic synthesis and a precursor for dyes and radiolabeled compounds, the intrinsic properties of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt suggest a wealth of untapped potential.[1] We propose the following areas as fertile ground for innovative research.

Antimicrobial Drug Discovery: A New Weapon Against Resistance?

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Iodinated phenols have demonstrated promising antibacterial properties.[2] The unique combination of a phenolic hydroxyl group and an iodine atom in our subject molecule suggests it may exhibit significant antimicrobial activity.

Scientific Rationale: The hydroxyl group can disrupt bacterial cell membranes, while the iodine atom may enhance this effect through mechanisms like enzyme inhibition or disruption of cellular respiration. The sulfonic acid group, by increasing solubility, could improve bioavailability and efficacy in aqueous environments.

Proposed Research Workflow:

Caption: Proposed workflow for investigating the antimicrobial potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in sterile deionized water.

-

Bacterial Strains: Use standard strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a concentration range of 1024 µg/mL to 2 µg/mL.

-

Inoculation: Add a standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: Targeting Key Pathological Pathways

The structural motifs within 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt bear resemblance to known enzyme inhibitors. Specifically, the sulfonated aromatic core is a feature of many carbonic anhydrase and kinase inhibitors.

Scientific Rationale:

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of CA inhibitors. The sulfonic acid group of our molecule could potentially interact with the zinc ion in the active site of CAs, which are implicated in diseases like glaucoma and cancer.

-

Tyrosine Kinase (TK) Inhibition: Many TK inhibitors are aromatic compounds that compete with ATP for binding to the kinase domain. The iodinated phenol moiety could form key interactions within the ATP-binding pocket of various tyrosine kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3]

Proposed Research Workflow:

Caption: Workflow for exploring materials science applications.

Experimental Protocol: Determination of Ion-Exchange Capacity (IEC)

-

Polymer Preparation: Synthesize a polymer incorporating 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt.

-

Protonation: Immerse a known weight of the dried polymer in a 1 M HCl solution for 24 hours to ensure all sulfonate groups are in the H⁺ form.

-

Washing: Rinse the polymer thoroughly with deionized water until the washings are neutral.

-

Ion Exchange: Place the protonated polymer in a known volume of a standard NaCl solution (e.g., 0.1 M) and allow it to equilibrate for 24 hours. The H⁺ ions on the polymer will be exchanged for Na⁺ ions from the solution.

-

Titration: Titrate the resulting solution with a standard NaOH solution using a suitable indicator (e.g., phenolphthalein) to determine the amount of H⁺ released.

-

Calculation: The IEC (in meq/g) is calculated using the formula: IEC = (Volume of NaOH × Concentration of NaOH) / Dry weight of the polymer

Biomedical Imaging: A New Tracer on the Horizon?

The presence of an iodine atom makes 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt an ideal candidate for the development of novel radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Scientific Rationale: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I for SPECT and ¹²⁴I for PET) can be readily incorporated into the molecule. If the molecule demonstrates specific biological activity (e.g., enzyme inhibition), its radiolabeled version could be used to visualize and quantify the target in vivo.

Proposed Research Workflow:

Caption: Workflow for developing a novel radiotracer.

Experimental Protocol: Radioiodination with Na[¹²⁵I]I

-

Precursor: Start with a non-iodinated precursor, 4-hydroxybenzenesulfonic acid, sodium salt.

-

Oxidizing Agent: Use a mild oxidizing agent such as Chloramine-T or Iodogen-coated tubes.

-

Reaction:

-

To a solution of the precursor in a suitable buffer (e.g., phosphate buffer, pH 7.4), add Na[¹²⁵I]I.

-

Add the oxidizing agent and allow the reaction to proceed at room temperature for a short duration (e.g., 10-15 minutes).

-

-

Quenching: Quench the reaction by adding a reducing agent like sodium metabisulfite.

-

Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC).

-

Quality Control: Assess the radiochemical purity and specific activity of the final product.

Conclusion: A Call to Innovate

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is more than just a chemical intermediate; it is a platform for discovery. The proposed research areas in antimicrobial development, enzyme inhibition, advanced materials, and biomedical imaging represent a strategic roadmap for unlocking its full potential. By systematically exploring these avenues, the scientific community can leverage the unique structural features of this compound to address pressing challenges in medicine and technology. This guide is intended to be a starting point, a catalyst for the rigorous and creative research that will undoubtedly follow.

References

-

ResearchGate. Important iodinated phenolic compounds. [Link]

-

PubMed. A Novel Tyrosine Kinase Inhibitor Can Augment Radioactive Iodine Uptake Through Endogenous Sodium/Iodide Symporter Expression in Anaplastic Thyroid Cancer. [Link]

-

MDPI. Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective. [Link]

-

PubMed. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. [Link]

-

MDPI. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

-

MDPI. Research Progress in Enhancing Proton Conductivity of Sulfonated Aromatic Polymers with ZIFs for Fuel Cell Applications. [Link]

-

ResearchGate. Sulfonation conditions and ion-exchange capacity of sulfonated resins. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safe handling, storage, and emergency procedures for 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and general principles of laboratory safety, providing a robust framework for risk mitigation in a research and development setting.

Introduction and Scientific Context

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organosulfur compound with the CAS number 121208-93-3. Its molecular structure consists of a benzene ring substituted with a hydroxyl group, an iodine atom, and a sodium sulfonate group.[1] This unique combination of functional groups makes it a compound of interest in medicinal chemistry and biochemistry.[1] The hydroxyl and iodo groups can participate in various chemical reactions, including electrophilic substitution and the formation of hydrogen bonds, while the sulfonate group enhances its aqueous solubility.[1] The presence of the sulfonate group is a common strategy in drug development to improve the solubility and dissolution rates of acidic and basic drugs.[2]

Hazard Identification and Classification

Based on available data for analogous compounds, 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt should be treated as a hazardous substance. The inferred GHS classification is as follows:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

-

Acute Toxicity - Oral: Category 4 - Harmful if swallowed.[4]

-

Specific target organ toxicity (single exposure): Category 3 - May cause respiratory irritation.[3][5]

Signal Word: Danger [3]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.[3]

-

H335: May cause respiratory irritation.[5]

Chemical and Physical Properties

A summary of the known physical and chemical properties of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is provided in the table below.

| Property | Value | Source |

| CAS Number | 121208-93-3 | [1] |

| Molecular Formula | C₆H₄INaO₄S | [1] |

| Appearance | Off-White Solid | [6] |

| Melting Point | >300°C (decomposes) | [6] |

| Solubility | Soluble in DMSO, Methanol, Water | [6] |

| Storage Temperature | -20°C Freezer | [6] |

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safe handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling

All work with 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust.[7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is known to be light-sensitive; therefore, it should be stored in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-deiodination.[1] Store locked up.[3] Keep away from incompatible materials such as strong bases and oxidizing agents.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and dust that can cause serious eye damage. |

| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. | To prevent skin contact which can cause severe burns. |

| Respiratory | A NIOSH-approved respirator may be required if dusts are generated and ventilation is inadequate. | To prevent respiratory tract irritation. |

Risk Assessment and Emergency Response Workflow

The following diagrams illustrate a risk assessment workflow for handling 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt and the appropriate emergency response to an exposure event.

Caption: Risk assessment workflow for handling the compound.

Sources